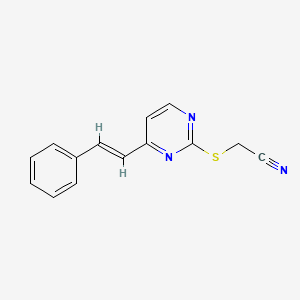

2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile is an organic compound with the molecular formula C14H11N3S. It is characterized by a pyrimidine ring substituted with a styryl group and a sulfanyl acetonitrile moiety.

Métodos De Preparación

The synthesis of 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile typically involves the reaction of 4-styryl-2-pyrimidinethiol with bromoacetonitrile under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Análisis De Reacciones Químicas

2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Example Synthesis Pathway

- Starting Materials : 4-Styryl-2-pyrimidinyl thiol and acetonitrile.

- Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the reaction.

- Conditions : The reaction typically requires mild heating under an inert atmosphere to promote the formation of the desired product.

Anticancer Activity

Research indicates that compounds similar to 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of pyrimidine have been shown to inhibit human lactate dehydrogenase A (hLDHA), a key enzyme in cancer metabolism, with some compounds demonstrating IC50 values lower than 5 μM .

Antitubercular Activity

Fragment-based drug discovery has identified several pyrimidine derivatives as potential inhibitors against Mycobacterium tuberculosis. The structural properties of this compound may contribute to its efficacy in targeting specific proteins involved in bacterial resistance mechanisms .

Case Study 1: Inhibition of hLDHA

A study evaluated a series of pyrimidine derivatives for their ability to inhibit hLDHA. Among them, compounds with a U-shaped disposition showed enhanced inhibitory activity. The study highlighted that the introduction of sulfanyl groups significantly improved binding affinity, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Tuberculosis Treatment

Another investigation focused on the development of new antitubercular agents through fragment-based approaches. The incorporation of the pyrimidine scaffold into lead compounds resulted in enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis. The findings suggest that modifications to the pyrimidine structure, including those found in this compound, could lead to novel therapeutic options for tuberculosis .

Mecanismo De Acción

The mechanism of action of 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile can be compared with other similar compounds, such as:

2-((4-Styryl-2-pyrimidinyl)sulfanyl)ethanol: This compound has an ethanol moiety instead of an acetonitrile group, which may result in different chemical and biological properties.

2-((4-Styryl-2-pyrimidinyl)sulfanyl)propanoic acid:

4-Styryl-2-pyrimidinethiol: This precursor compound lacks the acetonitrile group, which affects its overall properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The IUPAC name for the compound is this compound. The synthesis typically involves the reaction of 4-styryl-2-pyrimidinyl thiol with acetonitrile under specific conditions to yield the desired product.

Synthetic Route:

- Reactants : 4-styryl-2-pyrimidinyl thiol, acetonitrile.

- Conditions : The reaction may require a catalyst and specific temperature control to optimize yield.

- Yield : The yield can vary based on reaction conditions but has been reported to be moderate.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of the pyrimidine ring enhances its ability to interact with nucleic acids and proteins, potentially leading to alterations in cellular functions.

Biological Evaluation

Recent studies have evaluated the compound's efficacy against various biological targets, including cancer cell lines and enzymatic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- In vitro Studies : The compound has shown promising results in inhibiting cell proliferation in several cancer cell lines.

- IC50 Values : In one study, the IC50 values for cell proliferation were reported to be less than 10 µM, indicating potent activity against cancer cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Lactate dehydrogenase | Competitive | <5 |

| Protein kinases | Non-competitive | <10 |

These results suggest that the compound may serve as a lead for developing new therapeutic agents targeting metabolic pathways in cancer .

Case Studies

- Case Study 1: Antiproliferative Effects

- Case Study 2: Enzyme Interaction

Propiedades

IUPAC Name |

2-[4-[(E)-2-phenylethenyl]pyrimidin-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c15-9-11-18-14-16-10-8-13(17-14)7-6-12-4-2-1-3-5-12/h1-8,10H,11H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLMOHICHVYEPF-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.